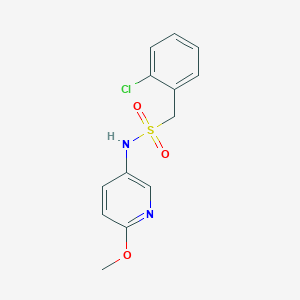![molecular formula C16H23N3O3S B5543534 (1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazabicyclo compounds involves complex chemical reactions that often include 1,3-dipolar cycloaddition, hydrogenation, and treatment with alumina to achieve the desired molecular structure. For instance, the regiospecific 1,3-dipolar cycloaddition of 1,2-dihydropyridines with organic azides affords diazabicyclo compounds, which upon hydrogenation and treatment with alumina, yield a mixture of tautomeric forms (Ondrus, Knaus, & Giam, 1979).
Molecular Structure Analysis
Diazabicyclo compounds often exhibit a bicyclic skeleton with nitrogen atoms in specific arrangements, leading to distinctive structural properties. For example, the crystal structure analysis of certain diazabicyclo compounds reveals significant distortion due to repulsion between axial nitrogen atoms, which is a crucial factor in understanding the molecular structure and potential chemical behavior of these compounds (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
Diazabicyclo compounds undergo various chemical reactions, including catalytic hydrogenation and treatment with neutral alumina, leading to the formation of different products depending on the substituents and reaction conditions. These reactions are indicative of the compounds' reactive nature and potential for further chemical modifications (Ondrus, Knaus, & Giam, 1979).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research into heterocyclic compounds, including those with diazabicyclo skeletons, has shown promising antimicrobial properties. For instance, compounds with modifications on diazabicyclo[3.3.1]nonan-3-one skeletons have been studied for their antimicrobial effects when incorporated into coatings like polyurethane varnish and printing ink, exhibiting significant antimicrobial activity (El‐Wahab et al., 2015).
Structural and Conformational Studies
The structural and conformational aspects of diazabicyclo compounds have been extensively studied. For example, investigations into the 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton revealed insights into 1,3-diaxial repulsion vs. π-delocalization, showcasing the intricate balance of forces within such compounds (Weber et al., 2001).
Synthesis and Coordination Chemistry
The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, which are closely related to the compound of interest, have been explored for their potential in forming complexes with various metal ions. This research demonstrates the preorganization of ligands for specific coordination geometries, offering potential applications in catalysis and material science (Comba et al., 2016).
Synthesis and Evaluation of Bicyclic σ Receptor Ligands
The synthesis of bicyclic σ receptor ligands, including the study of their cytotoxic activity, highlights the potential therapeutic applications of diazabicyclo compounds. This research focuses on developing compounds with high receptor affinity and investigating their effects on tumor cell lines, suggesting their use in cancer therapy (Geiger et al., 2007).
Green Synthesis Approaches
Advancements in green chemistry have led to the development of efficient synthesis methods for heterocyclic compounds, employing environmentally friendly catalysts. This approach underscores the importance of sustainable practices in chemical synthesis, contributing to the broader application of diazabicyclo compounds in various domains (Seyyedi et al., 2016).
Propiedades
IUPAC Name |
(1S,5R)-3-propylsulfonyl-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-2-9-23(21,22)18-10-13-6-7-15(12-18)19(16(13)20)11-14-5-3-4-8-17-14/h3-5,8,13,15H,2,6-7,9-12H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLGEKJSHVRRI-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC2CCC(C1)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)
![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)
